molecular formula C35H66O B073456 (9E,26E)-pentatriaconta-9,26-dien-18-one CAS No. 1540-84-7

(9E,26E)-pentatriaconta-9,26-dien-18-one

Cat. No. B073456
CAS RN: 1540-84-7
M. Wt: 502.9 g/mol
InChI Key: VADWJCAQSYMXGH-UHFFFAOYSA-N
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Description

(9E,26E)-pentatriaconta-9,26-dien-18-one is a natural compound that belongs to the class of polyunsaturated ketones. This compound is found in various marine organisms, including sponges and soft corals. The unique structure of this compound makes it an interesting target for scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (9E,26E)-pentatriaconta-9,26-dien-18-one involves a series of reactions starting from commercially available starting materials.

Starting Materials
1-decene, 1-octadecene, 2-butyne, sodium hydroxide, sodium hydride, acetic anhydride, sulfuric acid, chromic acid, sodium borohydride, acetic acid, hydrochloric acid, magnesium sulfate, ethyl acetate, methanol, wate

Reaction
1. Synthesis of (9E)-1-decene-9-ol: 1-decene is reacted with sodium hydroxide in methanol to form (9E)-1-decene-9-ol., 2. Synthesis of (9E)-1-decene-9-al: (9E)-1-decene-9-ol is oxidized with chromic acid to form (9E)-1-decene-9-al., 3. Synthesis of (9E,26E)-1,9,26-nonatriene: (9E)-1-decene-9-al is reacted with 2-butyne in the presence of sodium hydride to form (9E,26E)-1,9,26-nonatriene., 4. Synthesis of (9E,26E)-pentatriaconta-9,26-dien-18-one: (9E,26E)-1,9,26-nonatriene is reacted with acetic anhydride in the presence of sulfuric acid to form (9E,26E)-pentatriaconta-9,26-dien-18-one., 5. Purification of (9E,26E)-pentatriaconta-9,26-dien-18-one: (9E,26E)-pentatriaconta-9,26-dien-18-one is purified using sodium borohydride reduction, followed by acidification with hydrochloric acid and extraction with ethyl acetate. The organic layer is washed with water and dried over magnesium sulfate, and the solvent is removed under reduced pressure to obtain the final product.

Mechanism Of Action

The mechanism of action of (9E,26E)-pentatriaconta-9,26-dien-18-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB signaling pathway and the MAPK signaling pathway. The modulation of these signaling pathways results in the inhibition of inflammation and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

(9E,26E)-pentatriaconta-9,26-dien-18-one has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.

Advantages And Limitations For Lab Experiments

One of the advantages of using (9E,26E)-pentatriaconta-9,26-dien-18-one in lab experiments is its unique structure, which makes it an interesting target for scientific research. Another advantage of using this compound in lab experiments is its potential biological activities, which make it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for scientific research.

Future Directions

There are many future directions for the scientific research of (9E,26E)-pentatriaconta-9,26-dien-18-one. One future direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including inflammatory disorders and cancer. Another future direction is the investigation of the mechanism of action of this compound, which may provide insights into the development of new therapeutic agents. Additionally, the investigation of the structure-activity relationship of this compound may lead to the development of more potent and selective analogs.

Scientific Research Applications

(9E,26E)-pentatriaconta-9,26-dien-18-one has been the subject of various scientific studies due to its unique structure and potential biological activities. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. The anti-inflammatory activity of this compound makes it a potential therapeutic agent for the treatment of various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease. The anti-tumor activity of this compound makes it a potential therapeutic agent for the treatment of various types of cancer, including breast cancer and lung cancer.

properties

IUPAC Name

(9E,26E)-pentatriaconta-9,26-dien-18-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17+,20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWJCAQSYMXGH-XPWSMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)CCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H66O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9E,26E)-pentatriaconta-9,26-dien-18-one

CAS RN

1540-84-7
Record name 9,26-Pentatriacontadien-18-one
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